4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
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Overview
Description
“4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is a chemical compound with the molecular formula C14H17NO3 . It is a basic building block for the development of a protein degrader library .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 247.29 . Unfortunately, other specific properties such as density, boiling point, and melting point were not found in the sources I accessed.Scientific Research Applications
Stereochemical Investigations
The nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates was investigated, leading to the formation of a series of isomers, including 4-oxo-3-methyl-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)-pentanoic acid esters. These reactions, catalyzed by morpholine and aluminum oxide, yield compounds that are structurally elucidated through chemical and spectroscopic properties, including X-ray analysis. This study contributes to our understanding of stereochemical reactions involving compounds structurally related to 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid, providing insights into the synthesis and characterization of complex organic compounds (El-Samahy, 2005).
Metabolic Engineering for Biofuel Production
Research on pentanol isomers, which are structurally similar to the subject compound, explores the potential of microbial strains engineered for biofuel production. Although not directly involving this compound, this work demonstrates the broader applicability of organic compounds with similar structures in developing renewable energy sources through metabolic engineering (Cann & Liao, 2009).
Antiviral Activity and Pharmacokinetics
A novel orally bioavailable inhibitor of human rhinovirus 3C protease, which shares a conceptual foundation with the study of complex organic compounds like this compound, showcases the therapeutic potential of such molecules. This compound demonstrates potent antiviral activity across various serotypes and clinical isolates, with a detailed pharmacokinetic profile in humans that supports its efficacy and safety. This research underscores the importance of chemical synthesis and characterization in the development of new antiviral agents (Patick et al., 2005).
Resonance-Assisted Hydrogen Bonds
The study of resonance-assisted hydrogen bonds between oxime and carboxyl groups in compounds like 4-methyl-2-oxopentanoic acid oxime and levulinic acid oxime provides insight into the structural and electronic interactions that define the behavior of similar organic compounds. By employing X-ray structural methods and theoretical calculations, researchers have elucidated the influence of electron charge distribution and π-electron resonance on molecular structures, offering valuable perspectives on the chemical properties and reactivity of compounds related to this compound (Maurin, Leś, & Winnicka-Maurin, 1995).
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
The compound acts as a ligand for cereblon , binding to the enzyme and inducing it to degrade specific proteins . In particular, it has been shown to cause the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome pathway , a crucial system for protein turnover in cells . By inducing the degradation of specific proteins, it can influence various cellular processes that these proteins are involved in .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed within the body .
Result of Action
The degradation of IKZF1 and IKZF3 transcription factors can have multiple effects at the molecular and cellular levels . These proteins play key roles in the regulation of immune response and cell differentiation, so their degradation could potentially affect these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to bind to cereblon . .
Properties
IUPAC Name |
4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12(7-13(16)17)15-8-10-5-3-4-6-11(10)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGUPAEFIXUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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